Isochroman-1,3,4-trione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isochromene-1,3,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4O4/c10-7-5-3-1-2-4-6(5)8(11)13-9(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLRWAIABWHYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286060 | |
| Record name | 1H-2-Benzopyran-1,3,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-17-2 | |
| Record name | Phthalonic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalonic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-2-Benzopyran-1,3,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isochroman 1,3,4 Trione and Its Derivatives
Direct Synthesis Approaches
Direct synthetic methods focus on the formation of the isochroman-1,3,4-trione ring system in a limited number of steps from readily available precursors. These approaches are often characterized by their efficiency and atom economy.
Ring-Closing Strategies
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic alkenes, including those that can serve as precursors to the isochroman (B46142) skeleton. organic-chemistry.org The reaction typically employs ruthenium-based catalysts and allows for the formation of 5- to 30-membered rings. organic-chemistry.org The key intermediate in RCM is a metallacyclobutane, and the reaction is often driven by the removal of a volatile byproduct like ethene. organic-chemistry.org For instance, a tandem ring-opening/ring-closing metathesis strategy has been utilized to synthesize bicyclic compounds. caltech.edu
Another notable ring-closing strategy involves the intramolecular cyclization of o-chloromethylphenylacetic acids. This process, conducted at high temperatures (100-250 °C), leads to the formation of 3-isochromanones with the elimination of hydrogen chloride. google.com The reaction can be performed with or without an ionic halide and in the presence or absence of an organic solvent. google.com
A novel synthesis of a 3-propyl-substituted-benzo[g]isochromene quinone was achieved through a multi-step process where a key step was an oxa-Michael addition reaction, leading to the formation of the basic xylindein lactone skeleton. uwc.ac.zabgu.ac.il
| Reactant | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| Diene | Grubbs' Catalyst | Varies | Cyclic alkene | Varies | organic-chemistry.org |
| o-chloromethylphenylacetic acid | Heat | 100-250 °C | 3-isochromanone | 82-86.5% | google.com |
| Ethyl-3-allyl-4-(benzyloxy)-1,6,8-trimethoxy-2-naphthoate | Grubbs II catalyst, then oxa-Michael addition | Cross-metathesis, then cyclization | 5-(benzyloxy)-7,9,10-trimethoxy-3-(2-oxopropyl)-3,4-dihydro-1H-benzo[g]isochromen-1-one | Not specified | uwc.ac.zabgu.ac.il |
Oxidation of Isochroman Precursors
The oxidation of isochroman precursors is a common and effective method for accessing isochroman-1,3,4-triones. A variety of oxidizing agents and catalytic systems have been employed for this transformation.
One approach involves the aerobic oxidation of isochromans using a combination of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and 4-hydroxy-TEMPO (4-OH-TEMPO) as catalysts at room temperature. rsc.org This method is advantageous for its mild conditions and provides a convenient route to biologically active isochromanone-containing compounds. rsc.org Furthermore, optically active isochromans can be oxidized to their corresponding products without racemization. rsc.org
Another metal-free oxidation method utilizes TEMPO-derived sulfonic salt catalysts in conjunction with mineral acids like sodium nitrite (B80452) and hydrochloric acid. This system promotes the selective oxidation of benzylic sp³ C–H bonds in isochromans to form isochromanones, which can be further oxidized to the trione (B1666649).
The use of [bis(trifluoroacetoxy)iodo]benzene (B57053) as a stoichiometric oxidant with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) as an organocatalyst also enables the efficient oxidation of isochromans. organic-chemistry.org The resulting isochromanones can then be subjected to further reactions. organic-chemistry.org A procedure reported by the Royal Society of Chemistry describes the reaction of isoquinoline (B145761) with substituted benzenes in the presence of iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant to yield substituted this compound derivatives in moderate to good yields (55–76%).
| Precursor | Oxidant/Catalyst | Conditions | Product | Yield | Reference |
| Isochromans | Fe(NO₃)₃·9H₂O, 4-OH-TEMPO, O₂ | Room Temperature | Isochromanones | Satisfactory | rsc.org |
| Isochromans | TEMPO-derived sulfonic salt, NaNO₂, HCl | Mild conditions | Isochromanones | High | |
| Isochromans | [Bis(trifluoroacetoxy)iodo]benzene, DDQ | Not specified | Isochromanones | Good | organic-chemistry.org |
| Isoquinoline and substituted benzenes | I₂, TBHP | 110–120 °C, 12–24 h | Substituted this compound derivatives | 55–76% |
Indirect Synthetic Pathways via Functionalization and Transformation
Indirect methods involve the construction of the isochroman skeleton through more elaborate strategies, such as annulation reactions, multicomponent reactions, and the derivatization of related heterocyclic systems. These pathways offer greater flexibility in introducing structural diversity.
Annulation Reactions for Isochroman Skeleton Construction
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful strategy for constructing the isochroman framework. Rhodium-catalyzed [3+3] annulation of benzoxazines with quinone compounds has been developed to access spiro[benzo[b] beilstein-journals.orgoxazine-benzo[c]chromene] scaffolds. bohrium.com
Gold(I)-catalyzed cascade reactions of N-aryl ynamides with anthranils have been used to construct fused heterocyclic systems, demonstrating the utility of alkyne annulation in building complex molecular architectures. nih.gov Similarly, a tandem carbonylative Sonogashira reaction followed by cyclization has been employed to construct alkylidene-functionalized isochromans. researchgate.net
A rhodium-catalyzed [4+2] cyclization of benzoic acids with nitroolefins has been developed to synthesize nitro-substituted cyclic lactone derivatives, which are precursors to isochroman-1-ones. researchgate.net
| Reactants | Catalyst/Reagent | Reaction Type | Product | Reference |
| Benzoxazines, Quinones | Rh(III) catalyst | [3+3] Annulation | Spiro[benzo[b] beilstein-journals.orgoxazine-benzo[c]chromene] scaffolds | bohrium.com |
| N-aryl ynamides, Anthranils | Au(I) catalyst | Cascade Annulation | Fused heterocyclic systems | nih.gov |
| Aryl iodides, CO, Alkynes | PdCl₂(PPh₃)₂ | Carbonylative Sonogashira/Cyclization | Alkylidene-functionalized isochromans | researchgate.net |
| Benzoic acids, Nitroolefins | Rh(III) catalyst | [4+2] Cyclization | Nitro-substituted isochroman-1-ones | researchgate.net |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer an efficient route to complex molecules. frontiersin.orgnih.gov Photoinduced MCRs are particularly attractive due to their clean and mild reaction conditions. beilstein-journals.org
For instance, photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes can afford isochromanones in good yields. beilstein-journals.org Another example is the synthesis of 3,3-disubstituted isochroman-1,4-diones from ninhydrin, secondary amines, and N-methyl-C-phenyl nitrone. rsc.org
| Reactants | Conditions | Product | Reference |
| 2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborates, Alkenes | Photocatalysis | Isochromanones | beilstein-journals.org |
| Ninhydrin, Secondary amines, N-methyl-C-phenyl nitrone | Not specified | 3,3-Disubstituted isochroman-1,4-diones | rsc.org |
Derivatization of Related Isochromanones and Triketones
The derivatization of existing isochromanone or triketone structures provides a versatile approach to generate a library of analogs. For example, isocoumarin (B1212949) derivatives have been synthesized and subsequently modified. In one study, 3-(1-oxo-1H-isochromen-3-yl)-1-phenyl-pyrazole-4-carbaldehyde derivatives were synthesized from phenylhydrazone derivatives and then further reacted. nih.gov
The synthesis of 7,9-dimethoxy-3-propyl-3,4-dihydro-1H-benzo[g]isochromene-1,5,10-trione, a potential monomer for the natural product xylindein, was accomplished in nine steps, highlighting a multi-step derivatization approach. uwc.ac.zabgu.ac.il
Acyl Group Substitution and Related Transformations
The introduction and modification of acyl groups on the isochroman framework are pivotal for creating diverse derivatives. A common strategy involves the reaction of 2-(dialkoxymethyl)phenyllithiums with dimethyl oxalate (B1200264), which, after acid-catalyzed cyclization and subsequent oxidation, can yield this compound structures. researchgate.net This method provides a pathway to introduce substituents at various positions.
Another significant transformation is the recyclization of 3-acylisocoumarins with primary amines. This one-pot protocol allows for the conversion of 3-acetyl- and 3-benzoylisocoumarins into the corresponding isoquinolone derivatives, demonstrating a versatile route to nitrogen-containing analogs. researchgate.net The reaction of the acyl group with nucleophiles like 2-aminoethanol can lead to more complex heterocyclic systems through simultaneous cyclization and recyclization processes. researchgate.net
Furthermore, nucleophilic acyl substitution reactions are fundamental in modifying carboxylic acid derivatives related to the isochroman skeleton. libretexts.orgmasterorganicchemistry.com The reactivity of these derivatives, from most to least reactive, is generally acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org This reactivity hierarchy governs the feasibility of converting one derivative into another, for instance, the synthesis of amides from more reactive precursors like acyl chlorides. libretexts.org
Table 1: Examples of Acyl Group Transformations in Isochroman and Related Systems
| Starting Material | Reagents | Product Type | Significance | Reference |
|---|---|---|---|---|
| 2-(Dialkoxymethyl)phenyllithiums | 1. Dimethyl oxalate 2. Acid 3. Oxidation (e.g., PCC) | This compound derivative | Access to the core trione structure. researchgate.net | researchgate.net |
| 3-Acylisocoumarins | Primary amines | 2-Substituted-isoquinolin-1(2H)-ones | Versatile synthesis of nitrogen-containing analogs. researchgate.net | researchgate.net |
| Acyl Chlorides | Amines | Amides | General route for amide formation based on reactivity principles. libretexts.org | libretexts.org |
Functional Group Interconversions within the Isochroman System
Functional group interconversions (FGIs) are essential for elaborating the isochroman core. ic.ac.uksolubilityofthings.com These transformations can involve oxidation, reduction, substitution, addition, and elimination reactions to alter the existing functional groups. ic.ac.uk For instance, the oxidation of isochromans using reagents like [bis(trifluoroacetoxy)iodo]benzene can introduce new functionalities. organic-chemistry.org Similarly, the reduction of a carbonyl group to an alcohol using agents like LiAlH₄ or NaBH₄ is a common FGI. solubilityofthings.com
A key challenge in FGI is achieving selectivity, where one functional group reacts in the presence of others. ic.ac.uk This can sometimes be managed by using protecting groups to temporarily mask a reactive site. ic.ac.uk The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating α,β-unsaturated carbonyl compounds, which are versatile intermediates for further transformations like Michael additions. conicet.gov.ar For example, an intramolecular oxa-Michael addition can lead to the formation of an isochroman ring system. conicet.gov.ar
The direct conversion of one functional group to another, such as an alkyl halide to an alcohol via nucleophilic substitution, is a fundamental FGI. solubilityofthings.comub.edu These interconversions are crucial for accessing a wide range of isochroman derivatives from a common intermediate.
Advanced Synthetic Control and Strategy
Achieving stereocontrol in the synthesis of isochroman derivatives is critical, as the biological activity of chiral molecules often depends on their specific stereochemistry. Significant progress has been made in the catalytic asymmetric synthesis of isochromans, isochromenes, and isochromanones using both metal catalysts with chiral ligands and chiral organocatalysts. researchgate.net
One notable approach involves the enantioselective C-H insertion of donor/donor carbenes catalyzed by dirhodium complexes, such as Rh₂(R-PTAD)₄. escholarship.orgrsc.org This method allows for the synthesis of a variety of isochroman substrates in good yields with high diastereoselectivity and enantioselectivity, avoiding rearrangement byproducts that can occur with more reactive carbenes. escholarship.orgrsc.org
Another powerful strategy is the biomimetic, asymmetric hetero-Diels-Alder reaction. nih.gov By using a bimetallic Au(I)/chiral Sc(III) catalytic system, tetracyclic isochroman frameworks can be prepared with excellent stereoinduction (up to 95% ee) from readily available starting materials. nih.gov This reaction mimics the biosynthetic pathway of polyketide natural products. nih.gov Organocatalyzed domino reactions, such as a peroxyhemiacetalization/oxa-Michael/desymmetrization sequence catalyzed by quinidine, have also been employed to generate highly functionalized isochromans with high enantio- and diastereoselectivity. researchgate.net
Table 2: Key Stereoselective Syntheses of Isochroman Derivatives
| Method | Catalyst/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric C-H Insertion | Rh₂(R-PTAD)₄ | Chiral Isochromans | High diastereo- and enantioselectivity, avoids rearrangements. escholarship.orgrsc.org | escholarship.orgrsc.org |
| Asymmetric Hetero-Diels-Alder | Au(I)/chiral Sc(III) bimetallic system | Tetracyclic Isochromans | Biomimetic approach, up to 95% ee. nih.gov | nih.gov |
| Organocatalyzed Domino Reaction | Quinidine | Highly Functionalized Isochromans | High enantio- and diastereoselectivity. researchgate.net | researchgate.net |
Regioselective functionalization allows for the precise modification of a specific position on the isochroman ring system. This is particularly challenging in fused heterocyclic systems where multiple reactive sites exist. nih.gov
Directed ortho-metalation is a powerful technique for achieving regioselectivity. For instance, using a toluene-soluble dialkylmagnesium base (sBu₂Mg), various N-arylated pyrazoles and other arenes can undergo mild and regioselective ortho-magnesiation. rsc.org The resulting organometallic intermediates can then be trapped with a wide range of electrophiles. rsc.org
Palladium-catalyzed C-H functionalization has also emerged as a key method for regioselective arylation. nih.gov For example, phosphine-free palladium catalysis can promote the C4 arylation of benzofurazan, a related 6,5-fused heterocyclic system. nih.gov By carefully choosing the catalyst and directing groups, it is possible to selectively functionalize different positions on the aromatic ring of isoquinolone scaffolds. organic-chemistry.orgdntb.gov.ua For instance, a palladium catalyst can favor C4-selective arylation, while an iridium(III) catalyst can direct the reaction to the C8 position. organic-chemistry.org
Catalyst-controlled divergent synthesis enables the formation of different products from the same starting materials by simply changing the catalyst. This strategy offers a highly efficient way to generate molecular diversity.
A prime example is the site-selective C-H arylation of isoquinolones. organic-chemistry.org By employing a palladium catalyst, C4-selective arylation can be achieved through an electrophilic palladation pathway. organic-chemistry.org In contrast, using an iridium(III) catalytic system with the same starting materials leads to exclusive C-C bond formation at the C8 position via a chelate-directed C-H activation mechanism. organic-chemistry.org This catalyst-controlled regioselectivity provides a versatile tool for the rapid derivatization of the isoquinolone core structure. organic-chemistry.org
Divergent synthesis can also be achieved through substrate control in epoxidation/cyclization strategies of (E)-(2-stilbenyl/styrenyl)methanols. researchgate.net Depending on the substrate geometry ((Z)- or (E)-olefin) and reaction conditions, different cyclic products such as isochroman-4-ols, 1,3-dihydroisobenzofurans, and tetrahydro-2H-indeno[2,1-b]furan-2-ones can be obtained stereoselectively. researchgate.net
Reactivity Profiles and Transformational Chemistry of Isochroman 1,3,4 Trione
Nucleophilic Reactions
The presence of three electrophilic carbonyl carbons makes Isochroman-1,3,4-trione highly susceptible to attack by a wide range of nucleophiles. The reactivity is centered on the anhydride (B1165640) moiety (C-1 and C-3 carbonyls) and the C-4 ketone. The anhydride is particularly reactive due to the inherent ring strain and the presence of a good leaving group upon nucleophilic acyl substitution.
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent carbon-based nucleophiles that are expected to react readily with the carbonyl groups of this compound. masterorganicchemistry.comlibretexts.org The reaction outcome depends on which carbonyl group is targeted.
The anhydride portion of the molecule is expected to undergo a double addition with these powerful nucleophiles. masterorganicchemistry.com The first equivalent of the organometallic reagent would attack one of the anhydride carbonyls (C-1 or C-3), leading to the opening of the heterocyclic ring to form a ketone and a carboxylate salt. A second equivalent would then attack the newly formed ketone, ultimately yielding a diol after acidic workup. The C-4 ketone, being a standard ketone, would undergo a single nucleophilic addition to produce a tertiary alcohol upon workup. libretexts.org While specific studies on this compound are limited, the reaction of Grignard reagents with related isochroman (B46142) acetals to form 1-substituted isochroman derivatives is a known synthetic route. organic-chemistry.org
Table 1: Predicted Reactions with Organometallic Reagents
| Reactant | Reagent | Predicted Product(s) (after workup) | Reaction Type |
| This compound | 1. Grignard Reagent (2 eq.), 2. H₃O⁺ | Ring-opened diol | Nucleophilic Acyl Substitution & Addition |
| This compound | 1. Grignard Reagent (1 eq.), 2. H₃O⁺ | Tertiary alcohol at C-4 | Nucleophilic Addition |
Nitrogen-based nucleophiles, including primary and secondary amines and hydrazines, are expected to react preferentially with the highly electrophilic anhydride moiety of this compound. rsc.org These reactions typically involve nucleophilic acyl substitution, leading to the opening of the lactone ring. nih.gov
Reaction with a primary amine would likely result in the formation of a carboxylic acid-amide derivative. With sufficient amine or harsher conditions, further reaction could lead to the formation of an imide. The reaction of related isocoumarins with phenylhydrazine (B124118) derivatives to yield phenylhydrazones is well-documented, suggesting that this compound would react similarly with hydrazine (B178648) to form a hydrazone, likely at one of the anhydride carbonyls. nih.gov The synthesis of isoquinoline-1,3,4-trione derivatives, a nitrogen analog, has been achieved through reactions with primary amines. researchgate.net
Table 2: Predicted Interactions with Nitrogen Nucleophiles
| Reactant | Nucleophile | Predicted Product | Reaction Type |
| This compound | Primary Amine (R-NH₂) | Ring-opened amide-carboxylic acid | Nucleophilic Acyl Substitution |
| This compound | Phenylhydrazine | Ring-opened hydrazide or hydrazone | Nucleophilic Acyl Substitution |
Oxygen nucleophiles like water and alcohols, and sulfur nucleophiles like thiols, are expected to react with this compound at the anhydride position.
Hydrolysis and Alcoholysis : In the presence of water (hydrolysis), the anhydride ring is expected to open to yield 2-carboxy-phenylglyoxylic acid. Similarly, reaction with an alcohol (alcoholysis) would lead to the formation of an ester-acid derivative. The lactone ring in the related isocoumarin (B1212949) scaffold is known to be susceptible to hydrolysis. nih.gov
Thiolysis : Thiols are generally more potent nucleophiles than their alcohol counterparts. rsc.org Reaction with a thiol (R-SH) would proceed via attack on an anhydride carbonyl to produce a ring-opened thioester-carboxylic acid derivative.
Table 3: Predicted Interactions with Oxygen and Sulfur Nucleophiles
| Reactant | Nucleophile | Predicted Product | Reaction Type |
| This compound | Water (H₂O) | 2-carboxy-phenylglyoxylic acid | Hydrolysis (Nucleophilic Acyl Substitution) |
| This compound | Alcohol (R-OH) | Ring-opened ester-carboxylic acid | Alcoholysis (Nucleophilic Acyl Substitution) |
| This compound | Thiol (R-SH) | Ring-opened thioester-carboxylic acid | Thiolysis (Nucleophilic Acyl Substitution) |
Electrophilic Reactions
The chemical nature of this compound is dominated by the electrophilicity of its three carbonyl carbons. These sites are electron-deficient and are the primary points of attack for nucleophiles, as detailed in the preceding sections.
Conversely, the potential for this compound to undergo electrophilic substitution on its aromatic ring is severely limited. The three carbonyl groups are powerful electron-withdrawing groups, which strongly deactivate the benzene (B151609) ring towards attack by electrophiles (e.g., in nitration or halogenation reactions). pages.dev This deactivating effect is observed in analogous compounds like indane-1,3-dione, where electrophilic aromatic substitution is not a viable synthetic route. thieme-connect.de Therefore, standard electrophilic substitution reactions are not characteristic of this compound's reactivity profile. Any electrophilic interaction would likely involve the protonation of a carbonyl oxygen by a strong acid, which would further enhance the electrophilicity of the corresponding carbonyl carbon. libretexts.org
Pericyclic and Cycloaddition Reactions
Pericyclic reactions, such as the Diels-Alder reaction, provide a powerful method for the construction of cyclic systems. masterorganicchemistry.com Recent research has shown that the related compound, isochroman-3,4-dione, can function as a key intermediate in a tandem Diels-Alder reaction. nih.govresearchgate.net
In a process facilitated by a base like diisopropylethylamine (DIPEA), isochroman-3,4-dione is believed to undergo an in-situ dienolization and dearomatization, forming a highly reactive diene intermediate. nih.gov This diene can then react with electron-deficient dienophiles (such as chalcones or alkenes with ester or cyano groups) in a [4+2] cycloaddition to construct complex bridged polycyclic lactones with high regio- and diastereoselectivity. nih.govresearchgate.net Given the shared 3,4-dione functionality, it is plausible that this compound could be induced to follow a similar reaction pathway under basic conditions.
Photo-induced cycloadditions, particularly the Paterno-Büchi reaction, are characteristic transformations for carbonyl compounds. nih.govbeilstein-journals.orgmdpi.com While direct photochemical studies on this compound are not widely reported, extensive research on its nitrogen analog, isoquinoline-1,3,4-trione (IQT), provides significant insight into its expected photoreactivity. nih.govnih.govresearchgate.net
The C4-carbonyl is identified as the primary reactive site in the photoreactions of IQT. Upon photo-irradiation, IQT readily undergoes [2+2] photocycloaddition reactions with various alkenes to yield spirooxetanes as major products. researchgate.net This reaction proceeds via a 1,4-biradical intermediate. In reactions with alkynes, IQT participates in a tandem sequence that begins with a [2+2] cycloaddition to form a thermally labile oxetene, which then undergoes electrocyclic ring-opening and subsequent cyclization steps to build novel aza-polycyclic frameworks. nih.gov Given the identical 1,3,4-trione functional group arrangement, this compound is expected to exhibit analogous photoreactivity, serving as a precursor to spirooxetanes and other complex polycycles via photo-induced cycloadditions.
Table 4: Predicted Photo-induced Cycloaddition Reactions (by analogy to Isoquinoline-1,3,4-trione)
| Reactant | Co-reactant | Product Type | Reaction Type |
| This compound | Alkene (e.g., styrene) | Spirooxetane | Paterno-Büchi [2+2] Cycloaddition nih.gov |
| This compound | Bicycloalkylidene | Spirooxetane, [4+2+2] cycloadducts | [2+2] and higher-order cycloadditions researchgate.net |
| This compound | Alkyne | Polycyclic frameworks via oxetene intermediate | Tandem [2+2] Cycloaddition-Electrocyclization nih.gov |
Diels-Alder Reactions
Direct studies on the Diels-Alder reactivity of this compound are not extensively documented in recent literature. However, significant research has been conducted on the closely related Isochroman-3,4-dione , which serves as a potent dienophile in tandem reaction sequences. This analogous system provides valuable insight into the potential cycloaddition capabilities of the isochroman trione (B1666649) framework.
In a notable process, Isochroman-3,4-dione is generated in situ from 4-bromoisochroman-3-one through an autoxidation reaction facilitated by a base like diisopropylethylamine (DIPEA). This transient dione (B5365651) immediately undergoes a highly regio- and diastereoselective Diels-Alder cycloaddition with various electron-deficient dienophiles. beilstein-journals.org This method allows for the construction of complex bridged polycyclic lactones, which are analogues of natural products. beilstein-journals.org
The reaction demonstrates broad applicability with a range of dienophiles, including chalcones, various enones, and alkenes functionalized with electron-withdrawing groups such as esters, nitro groups, and cyano groups. beilstein-journals.org The process is effective for terminal, cyclic, and cis-acyclic alkenes, highlighting its versatility in organic synthesis. beilstein-journals.org Mechanistic investigations have confirmed that the reaction proceeds through the formation of the Isochroman-3,4-dione, which then engages in the [4+2] cycloaddition after undergoing dienolization and dearomatization. beilstein-journals.org
Table 1: Examples of Dienophiles in Tandem Oxidation/Diels-Alder Reaction with in situ Generated Isochroman-3,4-dione
| Dienophile Category | Specific Example(s) | Product Type | Reference |
| Chalcones | Chalcone derivatives | Bridged Polycyclic Lactones | beilstein-journals.org |
| Enones | Various enone structures | Bridged Polycyclic Lactones | beilstein-journals.org |
| Electron-Poor Alkenes | Alkenes with ester, nitro, or cyano groups | Bridged Polycyclic Lactones | beilstein-journals.org |
Redox Chemistry and Oxidation-Reduction Pathways
The redox behavior of this compound is a critical aspect of its reactivity, influencing its stability and its role in biochemical and synthetic transformations. This includes its potential to participate in electron transfer processes, generate reactive intermediates, and undergo electrochemical changes.
Generation of Reactive Oxygen Species in Trione Systems
While direct studies on this compound are limited, research on analogous trione systems, specifically Isoquinoline-1,3,4-trione derivatives, provides significant insights into the potential for reactive oxygen species (ROS) generation. These nitrogen-containing analogues have been shown to inactivate enzymes like caspase-3 through a mechanism involving the production of ROS. researcher.life
The process is dependent on both oxygen and the presence of a reducing agent, such as 1,4-dithiothreitol (DTT), which suggests a redox cycling mechanism is at play. researcher.life The reaction between isoquinoline-1,3,4-trione derivatives and reducing agents like DTT or dihydrolipoic acid leads to the generation of free radicals, a finding confirmed by electron spin resonance (ESR) measurements. researcher.life The specific ROS produced mediate the subsequent biological or chemical effects, and their generation is directly correlated with the concentration of the trione derivative and the reducing agent. researcher.life
Table 2: ROS Generation by Isoquinoline-1,3,4-trione Derivatives
| Condition | Observation | Method of Detection | Reference |
| Reaction with DTT | Production of free radicals | H₂DCFDA chemical indicator, ESR | researcher.life |
| Reaction with dihydrolipoic acid | Significantly higher ROS signal compared to DTT | H₂DCFDA chemical indicator | researcher.life |
| Presence of ROS scavengers | Inhibition of caspase-3 inactivation | Catalase and superoxide (B77818) dismutase activity | researcher.life |
Electrochemical Transformations
The electrochemical properties of the isochroman framework are integral to understanding its reaction pathways. While information on the parent this compound is not widely available, studies on related structures highlight the electrochemical reactivity of this class of compounds. For instance, electrochemical methods have been developed for the cross-dehydrogenative coupling of isochromans with azoles, a process that proceeds without external catalysts or oxidants at room temperature. nih.gov
Furthermore, research into the enantioselective electrochemical lactonization of keto acids has led to the synthesis of complex chiral molecules incorporating the isochroman trione skeleton. One such example is the formation of (R)-Spiro[indene-2,3′-isochroman]-1,1′,4′(3H)-trione . acs.org This transformation utilizes chiral iodoarenes as mediators in an anodic oxidation process, demonstrating that the isochroman trione structure can be synthesized via sophisticated electrochemical methods. acs.org These reactions avoid the need for stoichiometric chemical oxidants, offering a more environmentally friendly synthetic route. acs.org
Cyclic voltammetry studies on related systems indicate that the oxidation of the isochroman moiety can be an absorption-controlled, one-electron process, potentially involving both radical and ionic pathways. nih.gov
Cascade and Tandem Reaction Sequences
This compound and its close analogues are valuable precursors in cascade and tandem reactions, which allow for the efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation.
A prime example involves a tandem sequence initiated by the aerobic oxidation of 4-bromoisochroman-3-one . beilstein-journals.org In the presence of a base, this substrate undergoes autoxidation to form the highly reactive Isochroman-3,4-dione intermediate. This intermediate is not isolated but is immediately trapped in situ by a dienophile present in the reaction mixture, triggering a Diels-Alder cycloaddition to yield bridged polycyclic lactones. beilstein-journals.orgresearcher.life This seamless combination of an oxidation event followed by a cycloaddition in one pot represents an efficient tandem strategy. researcher.life
In analogous systems, photoinduced tandem reactions have been extensively studied. For example, Isoquinoline-1,3,4-triones react with various alkynes upon photochemical activation. nih.gov This sequence typically involves a [2+2] photocycloaddition (the Paterno-Büchi reaction), followed by an electrocyclic ring-opening of the resulting oxetene, a hexatriene-to-phenanthrene type electrocyclization, and finally an oxidative dehydrogenation step to furnish diverse aza-polycyclic frameworks. nih.gov Although this involves the nitrogen analogue, it showcases the potential of the 1,3,4-trione moiety to participate in complex, light-initiated cascade processes.
Mechanistic Investigations in Isochroman 1,3,4 Trione Chemistry
Elucidation of Reaction Pathways and Intermediates
The elucidation of a reaction pathway for isochroman-1,3,4-trione would involve identifying all transient species, including intermediates and transition states, that connect the reactants to the products. A plausible reaction to study would be its formation from a precursor like homophthalic anhydride (B1165640) through oxidation, or its reaction with various nucleophiles.
Hypothetical Reaction Pathway: Reaction with a Nucleophile
A likely reaction pathway for this compound with a nucleophile (e.g., an alcohol, R-OH) would involve the following steps:
Initial Nucleophilic Attack: The nucleophile would likely attack one of the three carbonyl carbons. The C1 and C3 carbonyls are part of an anhydride system, making them highly electrophilic. The C4-carbonyl is an α-keto group, also susceptible to attack.
Formation of a Tetrahedral Intermediate: Upon nucleophilic attack, a tetrahedral intermediate would be formed. The stability and fate of this intermediate would be critical in determining the final product.
Ring Opening or Rearrangement: The tetrahedral intermediate could undergo several transformations. Ring-opening of the anhydride moiety is a highly probable event, leading to the formation of a substituted homophthalic acid derivative. Alternatively, rearrangement reactions could occur, potentially leading to different heterocyclic systems.
Proton Transfer and Final Product Formation: Subsequent proton transfer steps would lead to the final, stable product.
Identifying these intermediates would be key. Techniques such as low-temperature spectroscopy could be employed to trap and characterize these transient species. Computational chemistry, specifically Density Functional Theory (DFT) calculations, could also be used to model the potential energy surface of the reaction, providing theoretical support for the proposed pathway and the structures of intermediates and transition states.
Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of a reaction, offering deep insights into the mechanism.
The Kinetic Isotope Effect (KIE) is a powerful tool for determining whether a specific bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. bldpharm.comnih.gov In a hypothetical reaction of this compound, such as a base-catalyzed enolization at the C4 position, a primary KIE would be expected if the C-H bond is broken in the slowest step.
To measure this, one would compare the rate of reaction of the normal, unlabeled this compound (kH) with the rate of a deuterated analogue (kD), where the hydrogen at C4 is replaced by deuterium. A significant KIE value (kH/kD > 2) would indicate that the C-H bond is cleaved in the rate-determining step. molaid.comorgsyn.org
Hypothetical Kinetic Isotope Effect Data for Enolization
| Reactant | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | kH = 1.5 x 10⁻³ | 6.8 |
| 4-Deuterio-isochroman-1,3,4-trione | kD = 2.2 x 10⁻⁴ |
This data is hypothetical and for illustrative purposes only.
Determining the rate law of a reaction involving this compound would reveal the dependence of the reaction rate on the concentration of each reactant. For instance, in a reaction with a nucleophile, if the reaction is found to be first order in both this compound and the nucleophile, it would suggest a bimolecular rate-determining step.
By measuring the reaction rate at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. A lower activation energy would indicate a faster reaction. This data, combined with the entropy and enthalpy of activation, provides a more complete picture of the transition state.
Hypothetical Rate and Activation Energy Data
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 298 | 0.05 | 55 |
| 308 | 0.11 | 55 |
| 318 | 0.23 | 55 |
This data is hypothetical and for illustrative purposes only.
Spectroscopic Characterization of Reaction Intermediates
Directly observing reaction intermediates is one of the most compelling pieces of evidence in a mechanistic study.
Isotopic labeling, in conjunction with NMR spectroscopy, is a powerful technique for tracking the transformation of specific atoms throughout a reaction. nih.gov For example, if one were to synthesize this compound with a ¹³C-labeled carbonyl group at the C1 position, the fate of this specific carbon atom could be followed in a reaction.
In a reaction with a nucleophile leading to ring opening, the change in the chemical shift of the ¹³C-labeled carbon from a carbonyl environment to a carboxylic acid or ester environment would provide direct evidence for the proposed mechanism. Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), could also be used to study dynamic equilibria between intermediates. scripps.edu
Mass spectrometry is an invaluable tool for identifying intermediates in a reaction mixture, even if they are present in very low concentrations. By periodically sampling a reaction and analyzing it by MS, it may be possible to detect the mass of proposed intermediates.
For example, in a reaction of this compound (MW: 176.13 g/mol ) with methanol (B129727) (MW: 32.04 g/mol ), the detection of an ion with m/z corresponding to the addition of the two (208.17) would suggest the formation of a tetrahedral intermediate. benchchem.com More advanced techniques like tandem mass spectrometry (MS/MS) could be used to fragment this intermediate ion, providing further structural information.
Influence of Reaction Conditions on Mechanistic Pathways
Solvent Effects on Mechanism
The polarity, proticity, and coordinating ability of solvents are known to significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. For a highly polar and electrophilic molecule like this compound, solvent choice would be critical in any synthetic or reactive application.
In the absence of specific studies on this compound, a hypothetical consideration of solvent effects can be made based on general reaction mechanisms. For instance, in a nucleophilic attack on one of the carbonyl groups of the trione (B1666649), a polar protic solvent could stabilize the developing negative charge on the oxygen atom of the carbonyl group through hydrogen bonding, potentially lowering the activation energy of the reaction. Conversely, in reactions where a cationic intermediate might be formed, a polar aprotic solvent could be more effective at solvation.
A data table illustrating the hypothetical influence of different solvent types on a reaction involving this compound would be speculative. However, for illustrative purposes, one could consider a generic nucleophilic addition reaction.
Hypothetical Solvent Effects on a Nucleophilic Addition to this compound
| Solvent Type | Dielectric Constant (ε) | Expected Effect on Reaction Rate | Rationale |
| Nonpolar (e.g., Hexane) | ~2 | Slow | Poor stabilization of polar transition states and charged intermediates. |
| Polar Aprotic (e.g., Acetonitrile) | ~37 | Moderate to Fast | Good solvation of cationic species; can stabilize polar transition states. |
| Polar Protic (e.g., Ethanol) | ~25 | Fast | Strong stabilization of anionic intermediates and transition states through hydrogen bonding. |
This table is for illustrative purposes only and is not based on experimental data for this compound.
Role of Catalysts and Additives
Catalysts and additives play a pivotal role in directing the outcome of chemical reactions by providing alternative, lower-energy reaction pathways. For this compound, both Lewis acid and Brønsted acid catalysis could be envisaged to play a significant role.
A Lewis acid, for example, could coordinate to one of the carbonyl oxygens, thereby increasing the electrophilicity of the corresponding carbonyl carbon and making it more susceptible to nucleophilic attack. This is a common strategy in organic synthesis to activate carbonyl compounds.
Additives, such as bases, could influence reaction mechanisms by acting as proton scavengers or by promoting enolate formation, although the latter might be complex in a trione system.
One of the few mentions of a catalyst in the context of this compound derivative synthesis involves the use of iodine. While the specific study did not provide a detailed mechanistic breakdown, iodine can act as a mild Lewis acid or participate in redox processes, potentially facilitating key bond-forming or bond-breaking steps.
Potential Roles of Catalysts in Reactions of this compound
| Catalyst/Additive Type | Potential Mechanistic Role | Expected Outcome |
| Lewis Acid (e.g., AlCl₃, BF₃) | Activation of a carbonyl group by coordination to the oxygen atom. | Enhancement of electrophilicity, leading to faster nucleophilic attack. |
| Brønsted Acid (e.g., H₂SO₄) | Protonation of a carbonyl group. | Increased electrophilicity of the carbonyl carbon. |
| Iodine (I₂) | Mild Lewis acid catalysis or involvement in redox steps. | Facilitation of cyclization or other transformations. |
| Base (e.g., Triethylamine) | Deprotonation or catalysis of condensation reactions. | Formation of enolates or other nucleophilic species. |
This table represents potential catalytic effects based on general chemical principles and is not derived from specific experimental data on this compound.
Computational Chemistry Approaches in Isochroman 1,3,4 Trione Research
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons within a molecule dictates its reactivity and physical properties. Computational quantum chemistry allows for a detailed examination of the electronic structure of isochroman-1,3,4-trione, providing insights into its behavior in chemical reactions.
Atomic Charge Distribution
The distribution of electron density across the atoms of a molecule is a key determinant of its electrostatic potential and its interactions with other molecules. In this compound, the presence of multiple electronegative oxygen atoms is expected to lead to a significant polarization of the chemical bonds. Theoretical calculations, such as those based on Density Functional Theory (DFT), can quantify this charge distribution.
The calculated atomic charges reveal the electrophilic and nucleophilic sites within the molecule. The carbonyl carbons are predicted to carry a significant positive charge, making them susceptible to nucleophilic attack. Conversely, the oxygen atoms bear a partial negative charge. This charge distribution is crucial for understanding the molecule's reactivity, particularly in reactions involving polar reagents.
Table 1: Calculated Atomic Charges for this compound (Note: The following data is a representative example based on typical computational chemistry results for similar compounds and is intended for illustrative purposes.)
| Atom | Mulliken Charge (e) |
| C1 | +0.45 |
| O2 | -0.35 |
| C3 | +0.50 |
| C4 | +0.48 |
| C4a | +0.10 |
| C5 | -0.15 |
| C6 | -0.12 |
| C7 | -0.13 |
| C8 | -0.14 |
| C8a | +0.08 |
| O (on C1) | -0.42 |
| O (on C3) | -0.48 |
| O (on C4) | -0.46 |
Electron Density Mapping
Electron density maps provide a visual representation of the probability of finding an electron at a particular point in space. For this compound, these maps would illustrate the accumulation of electron density around the oxygen atoms and the delocalization of electrons within the aromatic ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. In a related compound, homophthalic anhydride (B1165640), computational studies have shown that the HOMO to LUMO transition is of a π → π* nature. chemicalbook.com This suggests that the electronic excitations in this compound are likely to involve the promotion of electrons from pi bonding orbitals to pi antibonding orbitals.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule is fundamental to its function. Computational methods can be used to determine the most stable arrangement of atoms in space, known as the optimized geometry.
Identification of Stable Structures
Geometry optimization calculations aim to find the minimum energy conformation of a molecule. For this compound, these calculations would likely predict a largely planar structure for the fused ring system, with slight puckering in the heterocyclic ring to accommodate the sp3 hybridized carbon, if any were present. In the case of the fully unsaturated this compound, the ring system is expected to be planar. The planarity of the molecule can influence its stacking interactions in the solid state and its interactions with biological macromolecules.
Saddle Point and Transition State Determination
Chemical reactions involve the transformation from reactants to products through a high-energy intermediate known as the transition state. The geometry of this transition state corresponds to a saddle point on the potential energy surface. Identifying the structure of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy. For reactions involving this compound, such as its tautomerization or its reaction with nucleophiles, computational methods can be employed to locate the transition state structures. For instance, in the keto-enol tautomerization of the related homophthalic anhydride, transition states have been successfully identified using computational methods. chemicalbook.com
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an invaluable tool for mapping out the step-by-step process of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.
For this compound, computational studies can elucidate the mechanisms of various reactions. For example, the reaction with a nucleophile would likely proceed via attack at one of the electrophilic carbonyl carbons. Computational modeling can determine which carbonyl group is most reactive and can map the entire reaction pathway, including the formation of a tetrahedral intermediate and the subsequent steps.
Furthermore, computational methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the desired reactants and products. chemicalbook.com Such calculations provide a dynamic picture of the reaction, tracing the path of lowest energy from the transition state down to the reactant and product valleys on the potential energy surface. These studies provide a comprehensive understanding of the factors that control the reactivity and selectivity of this compound.
Potential Energy Surface Mapping
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a flexible molecule, exploring its PES can reveal various stable conformations (isomers) and the transition states that connect them.
While a comprehensive PES map specifically for this compound is not extensively documented in publicly available research, studies on related compounds, such as substituted isochroman-1,3-diones, demonstrate the methodology. For instance, research on (Z)-4-(hydroxypropyl) isochroman-1,3-dione utilized Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) to probe the interconnectivity between its various conformations. researchgate.net Such studies typically identify multiple minima on the PES, corresponding to different spatial arrangements of the molecule's atoms. The relative energies of these conformers are crucial for understanding which structures are most likely to exist at a given temperature.
A hypothetical PES for this compound would likely feature a global minimum corresponding to its most stable, planar conformation, with other local minima representing puckered or twisted forms of the heterocyclic ring.
Calculation of Activation Barriers
Activation barriers, or activation energies, represent the minimum energy required for a chemical reaction to proceed. Computationally, these are located as saddle points on the potential energy surface, corresponding to the transition state of a reaction.
The calculation of activation barriers is crucial for predicting reaction rates and understanding reaction mechanisms. For this compound, this could involve reactions such as nucleophilic attack at one of its carbonyl carbons or thermal decomposition pathways. While specific activation barrier calculations for this trione (B1666649) are not readily found, the methodologies are well-established. Techniques like DFT are commonly employed to locate transition state geometries and calculate their energies relative to the reactants. For example, in the study of the tautomerization of a substituted isochroman-1,3-dione, intrinsic reaction coordinate (IRC) and frequency computations were used to locate the transition states in its ground state (S0). researchgate.net
Prediction of Reactivity and Selectivity
Computational methods are instrumental in predicting how and where a molecule is likely to react. For this compound, with its multiple electrophilic centers, understanding its reactivity and selectivity is key to predicting its chemical behavior.
The electronic properties of the molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), can be calculated using DFT. These calculations can help identify the most electrophilic sites, which are the likely targets for nucleophilic attack. The LUMO, in particular, often indicates the region of a molecule most susceptible to receiving electrons from a nucleophile.
Furthermore, computational models can predict the regioselectivity of reactions, for instance, which of the three carbonyl groups is most likely to react with a given reagent. This is often achieved by comparing the activation energies for attack at each possible site.
Advanced Computational Methodologies
A variety of computational methods, each with its own balance of accuracy and computational cost, can be applied to study molecules like this compound.
Density Functional Theory (DFT) Applications
Density Functional Theory has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable combination of accuracy and efficiency. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived.
In the context of this compound, DFT calculations would be employed to:
Optimize the molecular geometry to find the most stable conformation.
Calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.
Determine electronic properties such as dipole moment, polarizability, and the distribution of atomic charges.
Investigate reaction mechanisms by locating transition states and calculating reaction energy profiles.
Studies on related isochroman (B46142) derivatives have successfully used DFT methods, often with various functionals and basis sets, to achieve results that corroborate well with experimental data. researchgate.net
Semi-Empirical Methods
Semi-empirical methods are based on the same fundamental principles as ab initio methods like Hartree-Fock, but they use parameters derived from experimental data to simplify the calculations. This makes them significantly faster than DFT and allows for the study of much larger molecular systems or longer timescale simulations.
While less accurate than DFT, semi-empirical methods can be useful for initial explorations of the potential energy surface of a molecule like this compound to identify a broad range of possible conformers before more accurate, and computationally expensive, methods are used for refinement. They can provide qualitative insights into molecular structure and reactivity.
Molecular Mechanics and Force Field Calculations
Molecular mechanics (MM) methods treat molecules as a collection of atoms held together by springs, using classical mechanics to calculate the potential energy of a system. The parameters used in these calculations, known as the force field, are derived from experimental data or higher-level quantum mechanical calculations.
MM is particularly well-suited for studying the conformational dynamics of large molecules and for performing molecular dynamics (MD) simulations. An MD simulation of this compound could provide insights into its flexibility and how it interacts with solvent molecules over time. While the development of a specific and highly accurate force field for this compound would be a significant undertaking, existing general-purpose force fields could be used to obtain a preliminary understanding of its conformational behavior.
Synthetic Utility and Applications of Isochroman 1,3,4 Trione As a Building Block
Construction of Complex Polycyclic Systems
The strategic placement of carbonyl groups and the inherent strain in the isochroman-1,3,4-trione ring system make it a promising candidate for the synthesis of intricate polycyclic frameworks.
Bridged Polycyclic Lactone Synthesis
While direct studies on the use of this compound in the synthesis of bridged polycyclic lactones are not extensively documented, the reactivity of analogous compounds suggests its potential in such transformations. For instance, a closely related intermediate, isochromane-3,4-dione, has been shown to undergo a highly regio- and diastereoselective Diels-Alder reaction to construct bridged polycyclic lactones. researchgate.net In these reactions, the isochromane-3,4-dione acts as a key intermediate that, after in situ dienolization and dearomatization, participates in a [4+2] cycloaddition with various electron-deficient dienophiles. researchgate.net
This suggests a plausible, though not yet experimentally confirmed, reaction pathway for this compound. The presence of an additional carbonyl group could influence the electronic properties and reactivity of the diene system, potentially leading to novel bridged lactone structures. Further research is needed to explore this synthetic route.
Spirocyclic and Fused Ring System Formation
This compound serves as a valuable starting material for the creation of spirocyclic and fused ring systems, which are significant structural motifs in many natural products and bioactive compounds. The reactivity of the isochroman (B46142) framework allows for intramolecular reactions that lead to these complex architectures. cnrs.fr
The synthesis of spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones has been achieved through the reaction of homophthalic anhydride (B1165640), a precursor to isochroman systems, with cyclohexanone. researchgate.net This highlights the potential for this compound to undergo similar reactions to form spirocycles. Additionally, intramolecular Heck reactions have been successfully employed to create the spiro quaternary carbon found in various alkaloids, starting from precursors that share structural similarities with isochroman derivatives. cnrs.fr
Fused ring systems are also accessible from isochroman-based compounds. For example, isochromano-[4,3-b]quinolines have been synthesized by condensing isochromanone with o-aminobenzaldehyde. The this compound scaffold, with its multiple reaction sites, offers a versatile platform for the development of novel fused heterocyclic systems. nih.gov
Scaffold for Heterocycle Synthesis
This compound is a key scaffold for the synthesis of a diverse range of heterocyclic compounds. Its inherent reactivity allows for its use as a starting material in the construction of isocoumarins and other fused ring systems that are prevalent in natural products. The active methylene (B1212753) group within the isochroman structure is particularly useful for functionalization reactions like Knoevenagel condensation and Michael addition, enabling the introduction of various substituents.
The versatility of the isochroman scaffold is further demonstrated by its use in the synthesis of tricyclic nucleosides, where an isochroman unit is integrated with a sugar template. researchgate.net This approach utilizes an alkyne cyclotrimerization reaction for the construction of the bicyclic ring system, allowing for functional group diversity on the newly formed aromatic ring. researchgate.net
Strategies in Natural Product Synthesis
The isochroman moiety is a recurring structural theme in a variety of natural products, and this compound serves as a valuable intermediate in their synthesis. greenbone.it
Role as an Intermediate in Bioactive Molecule Synthesis
Derivatives of this compound are of significant interest in medicinal chemistry due to their potential as precursors for biologically active molecules. Research has indicated that certain isochroman derivatives exhibit antimicrobial and anticancer properties. For example, substituted isoquinoline-1,3,4-trione derivatives, which share a similar trione (B1666649) system, have been identified as potent inhibitors of caspase-3, an enzyme involved in apoptosis.
The synthesis of isochroman-4-ols and isochroman-3-ols, which serve as models for naturally occurring benzo[g]isochromanols, further underscores the importance of the isochroman framework in accessing bioactive compounds. greenbone.it
Development of Scaffolds for Complex Chemical Structures
The this compound scaffold provides a robust platform for the development of complex chemical structures with potential therapeutic applications. The ability to generate three-dimensional, bioactive scaffolds is crucial in fields like tissue engineering. nih.govnih.gov While not directly using this compound, the principles of creating complex, bioactive scaffolds from chemical precursors are well-established. nih.govnih.gov The reactivity of the this compound system makes it a promising candidate for the development of novel scaffolds for drug discovery and materials science.
Design of Highly Functionalized Molecular Architectures
The potential utility of this compound as a synthon for complex molecules is an area ripe for investigation. Based on the general reactivity of related dicarbonyl compounds, several synthetic pathways could be envisioned.
Hypothetical Applications in Synthesis:
Knoevenagel Condensation: The active methylene group could potentially undergo Knoevenagel condensation with various aldehydes and ketones. This would lead to the formation of functionalized α,β-unsaturated carbonyl compounds, which are valuable intermediates in the synthesis of more complex molecular frameworks.
Michael Addition: The electron-withdrawing nature of the carbonyl groups could activate the molecule for Michael addition reactions. This would allow for the introduction of a wide range of nucleophiles, further functionalizing the isochroman core.
Multicomponent Reactions: The multiple reactive sites on the this compound molecule make it a theoretical candidate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued in medicinal chemistry for its efficiency in generating diverse molecular libraries.
Synthesis of Heterocycles: The trione could serve as a precursor for various heterocyclic systems, such as isocoumarins or other fused-ring structures, which are prevalent in many natural products with significant biological activity.
While these applications are chemically plausible, the absence of specific studies on this compound in the scientific literature means that no definitive research findings or data can be presented at this time. The development of this article, including detailed research findings and data tables, is contingent upon the future publication of such studies in citable, non-excluded sources.
Future Perspectives and Emerging Research Directions in Isochroman 1,3,4 Trione Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of isochroman-1,3,4-trione and its derivatives is an area ripe for innovation, with a growing emphasis on environmentally benign and efficient methods. Current synthetic approaches often involve multi-step sequences, and the development of more streamlined and sustainable routes is a key research objective.
Future research will likely focus on the development of catalytic, one-pot reactions that minimize waste and maximize atom economy. The exploration of transition-metal-catalyzed carbonylation reactions of suitable precursors, such as 1,2-bishalomethylbenzenes, presents a promising avenue for the direct construction of the isochromanone core. Additionally, the use of organocatalysis, particularly with N-oxyl radicals, for the oxidative functionalization of isochromans could be adapted for the synthesis of the trione (B1666649) moiety. researchgate.netresearchgate.netgoogle.com
A significant advancement would be the development of chemoenzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis. This approach could lead to highly enantioselective syntheses of chiral this compound derivatives, which are of great interest for applications in medicinal chemistry.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, potential for one-pot reactions | Development of catalysts for direct carbonylation |
| Organocatalysis | Metal-free, environmentally benign | Adaptation of existing methods for trione synthesis |
| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions | Identification of suitable enzymes and reaction design |
Exploration of Undiscovered Reactivity Patterns
The three contiguous carbonyl groups in this compound suggest a rich and largely unexplored reactivity profile. The electrophilicity of the carbonyl carbons makes them susceptible to nucleophilic attack, opening up possibilities for a wide range of transformations.
Future investigations will likely delve into the selective functionalization of each carbonyl group. The development of protecting group strategies will be crucial to control the regioselectivity of these reactions. Furthermore, the trione moiety could participate in various cycloaddition reactions, serving as a dienophile or a precursor to highly reactive ketenes. The photoinduced reactions of this compound, analogous to those observed for isoquinoline-1,3,4-triones, could provide access to novel polycyclic frameworks. nih.gov
A particularly interesting area of future research is the exploration of tandem reactions, where a single synthetic operation triggers a cascade of bond-forming events. The this compound scaffold is an ideal substrate for such transformations, potentially leading to the rapid construction of complex molecular architectures.
| Reaction Type | Potential Outcome | Future Research Direction |
| Nucleophilic Addition | Selective functionalization of carbonyl groups | Development of regioselective methods |
| Cycloaddition Reactions | Synthesis of novel polycyclic systems | Exploration of Diels-Alder and [2+2] cycloadditions |
| Photochemical Reactions | Access to unique molecular scaffolds | Investigation of Paterno-Büchi and other photo-tandem reactions |
| Tandem Reactions | Rapid assembly of complex molecules | Design of novel cascade sequences |
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the rational design of new synthetic methods and applications. The integration of experimental techniques with computational modeling will be instrumental in elucidating these mechanisms.
Computational studies, using methods such as density functional theory (DFT), can provide valuable insights into the conformational preferences, tautomeric equilibria, and reaction pathways of this compound and its derivatives. researchgate.net For instance, computational analysis can help to predict the relative energies of different transition states, thereby explaining the observed regioselectivity in its reactions.
Experimental techniques, such as in-situ spectroscopy and kinetic studies, can provide crucial data to validate and refine the computational models. The combination of these approaches will enable a comprehensive understanding of the factors that control the reactivity of this intriguing molecule.
| Approach | Information Gained | Synergy |
| Computational Modeling (DFT) | Transition state energies, conformational analysis, electronic properties. researchgate.net | Provides theoretical framework and predictions. |
| Experimental Studies (Spectroscopy, Kinetics) | Reaction rates, intermediate identification, product characterization. | Validates computational models and provides real-world data. |
The synergy between computation and experiment will allow for a detailed mapping of the potential energy surface for various reactions, leading to a more profound understanding and control over the chemical behavior of this compound.
Expanding Applications in Complex Molecular Assembly
The unique structural and electronic properties of this compound make it a promising building block for the construction of complex molecular assemblies and functional materials. Its rigid, planar core and multiple functionalization points offer opportunities for its incorporation into larger supramolecular structures.
In the realm of medicinal chemistry, isochroman (B46142) derivatives have already shown a wide range of biological activities, including antimicrobial and antitumor properties. nih.gov The this compound scaffold could serve as a key intermediate in the synthesis of novel therapeutic agents.
Furthermore, the potential for this compound to be used in the development of new materials is significant. Its electron-accepting nature suggests that it could be incorporated into organic electronic materials, such as those used in organic solar cells and field-effect transistors. beilstein-journals.orgnih.gov The ability to tune the electronic properties of the molecule through substitution on the aromatic ring makes it an attractive target for materials scientists.
Future research will likely focus on the synthesis of polymers and oligomers containing the this compound unit and the investigation of their photophysical and electronic properties. The development of methods for the controlled assembly of these molecules into well-defined nanostructures could lead to the creation of novel materials with tailored functions.
Q & A
Q. What advanced photochemical methods elucidate this compound’s role in light-driven reactions?
- Methodological Answer : Use laser flash photolysis to measure excited-state lifetimes and quantum yields. Pair with time-resolved ESR to detect radical intermediates. Compare solvent effects (polar vs. nonpolar) on photostability. Collaborate with theoretical chemists to model triplet energy transfer pathways and optimize conditions for synthetic applications .
Guidelines for Structuring Research
- Experimental Design : Align hypotheses with theoretical frameworks (e.g., frontier molecular orbital theory for reactivity studies) and ensure reproducibility by documenting all parameters (e.g., reagent purity, instrument calibration) .
- Data Presentation : Use tables to summarize comparative results (e.g., catalytic efficiency across derivatives) and figures for mechanistic schematics. Ensure charts are self-explanatory with descriptive captions .
- Ethical and Analytical Rigor : Disclose conflicts of interest, share raw data in repositories (e.g., Zenodo), and employ robust statistical tests (e.g., ANOVA with post-hoc corrections) to support conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
